molecular formula C15H20N4OS B5595886 N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide

Cat. No.: B5595886
M. Wt: 304.4 g/mol
InChI Key: DMKISFCXKUWHDV-WCQYABFASA-N
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Description

N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide is a useful research compound. Its molecular formula is C15H20N4OS and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13578245 g/mol and the complexity rating of the compound is 392. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-[(3S*,4R*)-4-isopropyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]acetamide is involved in the synthesis and characterization of compounds derived from thieno[d]pyrimidines, indicating its role in the formation of isolated and fused thieno[d]pyrimidine derivatives. The process involves reacting 5-amino-(2-methyl)thieno[3,4-d]pyrimidin-4(3H)-one with selected reagents, leading to the creation of diverse compounds like methylthieno[3,4-d]pyrimidins, 3-phenylthieno[3,4-e][1,2,4]triazolo[4,3-c]pyrimidines, and others. The structures of these compounds are confirmed through elemental analysis, infrared (IR), mass spectrometry (MS), and NMR spectral analysis, highlighting the chemical's versatility in synthesizing novel molecules with potential biological activities (El Azab & Elkanzi, 2014).

Antimicrobial Activity

Research on compounds derived from this compound also explores their antimicrobial properties. For instance, a study involving the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents used citrazinic acid as a starting material. The antimicrobial screening of these compounds showed good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid, indicating the potential of these synthesized compounds in medical applications (Hossan et al., 2012).

Insecticidal Activity

Another study investigated the synthesis of various heterocycles, including thiophene, 1,3-dithiolane, and benzo[d]imidazole derivatives, starting from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, which is structurally related to the chemical . The synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis, with some showing promising results. This indicates the potential application of such compounds in agricultural pest control (Fadda et al., 2017).

Properties

IUPAC Name

N-[(3S,4R)-4-propan-2-yl-1-thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS/c1-9(2)11-6-19(7-13(11)18-10(3)20)15-14-12(4-5-21-14)16-8-17-15/h4-5,8-9,11,13H,6-7H2,1-3H3,(H,18,20)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKISFCXKUWHDV-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NC(=O)C)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NC(=O)C)C2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.